4-(2,2,2-Trifluoroacetyl)picolinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H3F3N2O |
|---|---|
Molecular Weight |
200.12 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroacetyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)5-1-2-13-6(3-5)4-12/h1-3H |
InChI Key |
JQDBSQRXYKGCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,2,2 Trifluoroacetyl Picolinonitrile and Analogous Structures
Direct Trifluoroacetylation Strategies on Picolinonitrile Backbones
The direct introduction of a trifluoroacetyl group onto a picolinonitrile scaffold presents a formidable challenge due to the electron-deficient nature of the pyridine (B92270) ring, which is further deactivated by the electron-withdrawing nitrile group. However, several strategies involving potent trifluoroacetylating reagents and regioselective functionalization can be envisaged.
Utilization of Trifluoroacetylating Reagents
Trifluoroacetic anhydride (B1165640) (TFAA) and trifluoroacetyl chloride are common reagents for introducing the trifluoroacetyl group. nih.govgoogle.com Friedel-Crafts acylation or related reactions are typically employed. Given the deactivation of the picolinonitrile ring, these reactions would likely require harsh conditions and a suitable catalyst to proceed. The inherent reactivity of pyridine derivatives often leads to substitution at the C3 and C5 positions; however, specific directing groups or reaction conditions can influence the regioselectivity.
| Reagent | Typical Reaction | Considerations for Picolinonitrile |
| Trifluoroacetic Anhydride (TFAA) | Friedel-Crafts acylation | Requires a strong acid catalyst. The electron-withdrawing nature of the nitrile group makes the reaction challenging. |
| Trifluoroacetyl Chloride | Friedel-Crafts acylation | A gaseous reagent that can be used for acylation, often with a Lewis acid catalyst. google.com |
Regioselective Functionalization Approaches
Achieving regioselective functionalization at the C4 position of picolinonitrile is a key challenge. nih.govresearchgate.net Various strategies have been developed to control the position of incoming substituents on pyridine rings. One approach involves the use of a blocking group to deactivate other positions, directing the incoming trifluoroacetyl group to the desired C4 position. Alternatively, metal-catalyzed C-H activation could potentially be employed to directly functionalize the C4-H bond of the picolinonitrile ring, although this would require a specific directing group or a catalyst system that favors this position.
Construction of Picolinonitrile Scaffold Bearing Trifluoroacetyl Moiety
An alternative and often more viable strategy involves the construction of the picolinonitrile ring from acyclic precursors that already contain the trifluoroacetyl group or a trifluoromethyl precursor. This approach allows for greater control over the final substitution pattern.
Cyclization Reactions for Pyridine Ring Formation
A number of cyclization or cyclocondensation reactions are known for the synthesis of substituted pyridines. baranlab.orgyoutube.com These methods typically involve the reaction of 1,5-dicarbonyl compounds or their equivalents with an ammonia (B1221849) source. To synthesize 4-(2,2,2-Trifluoroacetyl)picolinonitrile via this route, a precursor containing a trifluoroacetyl group at the appropriate position would be required. For instance, a 1,3,5-tricarbonyl compound with a terminal trifluoroacetyl group could be a key intermediate.
| Cyclization Method | Precursors | Relevance to Target Compound |
| Hantzsch Pyridine Synthesis | β-ketoester, aldehyde, ammonia | Can be adapted to produce asymmetrically substituted pyridines. |
| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls | Offers a route to polysubstituted pyridines. |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-diketone | Leads to 2-pyridones which can be further functionalized. |
Nitrile Group Introduction Strategies
The introduction of the nitrile group at the C2 position is a critical step in the synthesis of picolinonitriles. researchgate.net If the pyridine ring is constructed without the nitrile group, it can be introduced in a subsequent step. Common methods include the Sandmeyer reaction of a 2-aminopyridine (B139424) precursor or the nucleophilic substitution of a leaving group (such as a halide) at the 2-position with a cyanide salt. The choice of method depends on the stability of the trifluoroacetyl group under the reaction conditions.
Integration of Trifluoromethyl/Trifluoroacetyl Units During Heterocycle Assembly
The most elegant approaches often involve the use of building blocks that already contain the trifluoromethyl or trifluoroacetyl moiety. nih.govresearchgate.net For instance, cyclocondensation reactions utilizing trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoroacetoacetate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one have been successfully employed in the synthesis of various trifluoromethylpyridines. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where a trifluoroacetyl-containing precursor is reacted with a suitable partner to form the pyridine ring with the cyano group or a precursor already in place. A patent describes the preparation of 4-trifluoromethyl nicotinic acid from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile, which highlights a relevant cyclization strategy. google.com
| Building Block | Reaction Type | Potential Application |
| Ethyl 4,4,4-trifluoroacetoacetate | Cyclocondensation | Can be used to form a pyridine ring with a trifluoromethyl group. |
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Cyclocondensation | A versatile building block for constructing trifluoromethyl-substituted heterocycles. nih.gov |
| Trifluoroacetyl-containing 1,3-dicarbonyls | Cyclization with ammonia source | Direct route to a pyridine ring bearing a trifluoroacetyl group. |
Green Chemistry Approaches in Synthesis of Trifluoroacetylated Nitriles
Green chemistry principles are increasingly being applied to the synthesis of complex molecules, including trifluoroacetylated nitriles. These approaches aim to create more sustainable chemical processes by considering the environmental impact of solvents, catalysts, and reaction conditions.
Solvent-Free and Catalytic Methods
A key aspect of green chemistry involves minimizing or eliminating the use of volatile organic solvents, which are often toxic and contribute to pollution. Solvent-free, or neat, reaction conditions represent a significant step towards more eco-friendly synthesis. scirp.orgresearchgate.net
One notable advancement is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste and cost. scirp.orgresearchgate.net For instance, a robust, non-corrosive, and recyclable copper fluorapatite (B74983) (CuFAP) catalyst has been developed for the one-pot synthesis of a range of nitriles from aldehydes under solvent-free conditions. scirp.orgresearchgate.net While not directly applied to this compound, this methodology demonstrates the potential for synthesizing nitriles in good to excellent yields without the need for traditional solvents. scirp.org The reaction of an aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of the CuFAP catalyst at 100°C exemplifies this approach. scirp.orgresearchgate.net
Another green strategy involves the use of "grindstone chemistry," a solvent-free technique where solid reactants are ground together, often with a catalyst. researchgate.net This method has been successfully used for the synthesis of dihydropyrimidinone derivatives and offers advantages such as high yields, mild reaction conditions, and environmental friendliness. researchgate.netresearchgate.net Transition-metal-free catalytic systems are also being explored for the synthesis of fluorinated nitriles, offering a pathway that avoids potentially toxic and expensive metal catalysts. technion.ac.il
Recent research has also focused on the trifluoromethylation of esters to produce trifluoromethyl ketones, which are structurally related to trifluoroacetylated compounds. A method utilizing the greenhouse gas fluoroform (HCF3) as a trifluoromethyl source has been developed. nih.govbeilstein-journals.orgbeilstein-journals.org This process, which uses a potassium hexamethyldisilazide (KHMDS)/triglyme system, provides good yields and demonstrates the potential for using industrial byproducts in valuable chemical transformations. nih.govbeilstein-journals.orgbeilstein-journals.org
Table 1: Comparison of Catalytic Methods for Nitrile Synthesis
| Catalyst System | Substrate | Reaction Conditions | Key Advantage |
|---|---|---|---|
| Copper Fluorapatite (CuFAP) | Aldehydes | Solvent-free, 100°C | Heterogeneous, reusable catalyst scirp.orgresearchgate.net |
| CuCl2·2H2O / Conc. HCl | Aldehyde, Urea/Thiourea, 1,3-dicarbonyl | Grinding, solvent-free | Mild, eco-friendly conditions researchgate.net |
| Fluoroform/KHMDS/triglyme | Methyl Esters | -40°C | Utilizes a greenhouse gas byproduct nih.govbeilstein-journals.orgbeilstein-journals.org |
Non-Conventional Media Applications (e.g., Ionic Liquids)
Ionic liquids (ILs) have emerged as promising "green" alternatives to conventional organic solvents. researchgate.netmdpi.com Their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials, make them attractive for various chemical reactions. researchgate.netmdpi.com
In the context of synthesizing compounds analogous to trifluoroacetylated nitriles, ionic liquids can act as both the solvent and a promoter of the reaction. mdpi.comarkat-usa.org For example, ethylammonium (B1618946) nitrate (B79036) (EAN), a readily available ionic liquid, has been used in combination with trifluoroacetic anhydride (TFAA) or triflic anhydride (Tf2O) for the nitration of aromatic compounds. arkat-usa.orgorganic-chemistry.org These systems generate powerful electrophilic nitrating reagents in situ and have proven effective for a variety of aromatic and heteroaromatic compounds. arkat-usa.orgorganic-chemistry.org The use of EAN allows for high yields under mild conditions, with the added benefit of a simple workup and the potential to recycle the ionic liquid. organic-chemistry.org
The ionic nature of ILs can facilitate reactions by stabilizing charged intermediates or by acting as catalysts themselves. mdpi.com For instance, imidazolium-based ionic liquids have been prepared with a nitrile functional group attached to the alkyl side chain. figshare.com These functionalized ionic liquids can potentially act as both a solvent and a ligand in catalyzed reactions, enhancing catalyst retention during product extraction. figshare.com While direct trifluoroacetylation of picolinonitrile in ionic liquids is not widely documented, the principles demonstrated in related reactions, such as nitration and other electrophilic substitutions, suggest a viable and greener pathway for future research. arkat-usa.orgorganic-chemistry.org
Table 2: Ionic Liquid Systems for Aromatic Functionalization
| Ionic Liquid System | Reagents | Reaction Type | Key Advantage |
|---|---|---|---|
| Ethylammonium Nitrate (EAN) | Trifluoroacetic Anhydride (TFAA) | Aromatic Nitration | Recyclable medium, high yields arkat-usa.orgorganic-chemistry.org |
| Ethylammonium Nitrate (EAN) | Triflic Anhydride (Tf2O) | Aromatic Nitration | Effective for deactivated systems arkat-usa.orgorganic-chemistry.org |
| Nitrile-functionalized imidazolium (B1220033) salts | --- | General Catalysis | Acts as both solvent and ligand figshare.com |
Reactivity and Chemical Transformations of 4 2,2,2 Trifluoroacetyl Picolinonitrile
Reactivity of the Trifluoroacetyl Group
The trifluoroacetyl group, with its electron-withdrawing trifluoromethyl substituent, exhibits a range of characteristic reactions.
Nucleophilic Additions and Substitutions
The carbon atom of the carbonyl group in 4-(2,2,2-trifluoroacetyl)picolinonitrile is highly electrophilic due to the strong inductive effect of the adjacent trifluoromethyl group. This renders it susceptible to attack by a wide variety of nucleophiles.
Nucleophilic addition reactions are a common transformation for trifluoromethyl ketones. A diverse array of perfluoroalkyl groups can be introduced at the β-positions of α,β-unsaturated carbonyl substrates. researchgate.net The addition of nucleophiles to the carbonyl group can lead to the formation of alcohols, and in the case of chiral N-(tert-butylsulfinyl)imines, the nucleophilic transfer of a "CF3" group can proceed with high yield and stereoselectivity. researchgate.net
The trifluoromethyl and perfluoroalkyl functional groups are valued in various applications, including agrochemistry and drug design, due to their significant thermal, chemical, and metabolic stability, as well as high lipophilicity and electronegativity. researchgate.net The generation and properties of nucleophilic perfluoroalkyl reagents and their additions to different electrophilic partners have been extensively studied. researchgate.net For instance, fluorinated radicals can be generated by the single-electron reduction of fluorinated alkyl iodides, which can then add to nitrones. researchgate.net
| Nucleophile | Product Type | Reaction Conditions |
| Organolithium Reagents | Tertiary Alcohols | Varies |
| Grignard Reagents | Tertiary Alcohols | Varies |
| Hydride Reagents (e.g., NaBH4) | Secondary Alcohols | Mild conditions |
| Amines | Hemiaminals/Imines | Typically requires acid or base catalysis |
| Water | Hydrates | Often reversible |
Decarboxylation and Decarbonylation Pathways Leading to CF3 Radicals
The trifluoroacetyl group can be a precursor to the trifluoromethyl radical (•CF3) through decarboxylation or decarbonylation pathways. These reactions are often initiated by photoredox catalysis or other radical-generating methods.
Trifluoroacetic acid (TFA), a related compound, is a readily available and stable source of trifluoromethyl radicals via decarboxylation. nih.gov While the high electronegativity of fluorine atoms increases the oxidation potential of TFA, making decarboxylation challenging under mild conditions, photocatalysis offers a solution by enabling the generation of reactive intermediates under gentle conditions. nih.gov The general mechanism involves the oxidation of trifluoroacetate (B77799) to a trifluoroacetoxy radical (CF3CO2•), which then undergoes rapid decarboxylation to produce the •CF3 radical and carbon dioxide. nih.govresearchgate.net
Photocatalytic systems, often employing visible light, can facilitate this process. nih.gov For example, the oxidation of trifluoroacetic acid by a photo-generated hole can lead to decarboxylation and the formation of a trifluoromethyl radical. researchgate.net This radical can then be trapped by various substrates. researchgate.net
| Precursor | Method | Key Intermediates | Application |
| Trifluoroacetic Acid (TFA) | Photocatalysis | CF3CO2•, •CF3 | Trifluoromethylation of arenes and heteroarenes |
| Trifluoroacetate Salts | Electrochemical Tuning | CF3CO2•, •CF3 | Radical trifluoromethylation |
| Trifluoroacetyl Derivatives | Photoredox Catalysis | Acyloxy radical | Trifluoromethylation |
Enolization and Tautomerism in Trifluoroacetyl Ketones
Trifluoroacetyl ketones, like other β-dicarbonyl compounds, can exist in equilibrium between their keto and enol tautomeric forms. researchgate.netresearchgate.net The presence of the electron-withdrawing trifluoromethyl group significantly influences the position of this equilibrium.
In many trifluoromethyl-β-diketones, the enol form is predominant, often existing as a mixture of two chelated cis-enol forms in nonpolar media. researchgate.net The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. masterorganicchemistry.comyoutube.com Factors such as conjugation and the ability to form a six-membered ring through hydrogen bonding contribute to the stability of the enol tautomer. youtube.com For most simple aldehydes and ketones, the keto form is favored at equilibrium. masterorganicchemistry.com However, for β-dicarbonyl compounds, the enol form can be significantly more stable. youtube.com
The equilibrium between the keto and enol forms can be influenced by the solvent and the presence of acid or base catalysts. masterorganicchemistry.com
| Compound Type | Favored Tautomer | Stabilizing Factors for Enol Form |
| Simple Ketones/Aldehydes | Keto | Generally less stable |
| Trifluoromethyl-β-diketones | Enol | Intramolecular hydrogen bonding, conjugation |
| 1,3-Dicarbonyls | Enol | Resonance stabilization, intramolecular hydrogen bonding |
Reactivity of the Picolinonitrile Core
The pyridine (B92270) ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two strong electron-withdrawing groups: the trifluoroacetyl group and the cyano group. This electronic nature governs its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) reactions on the pyridine ring are generally more difficult than on benzene (B151609) due to the deactivating effect of the ring nitrogen. wikipedia.orgmasterorganicchemistry.com The presence of the trifluoroacetyl and cyano groups further deactivates the ring towards electrophilic attack. wikipedia.org
When electrophilic substitution does occur on pyridine, it typically proceeds at the 3- and 5-positions (meta to the nitrogen), as the intermediate arenium ions are less destabilized compared to those formed from attack at the 2-, 4-, or 6-positions. wikipedia.org For this compound, the positions ortho and para to the strongly deactivating substituents (positions 3 and 5) would be the most likely sites for electrophilic attack, albeit under harsh reaction conditions.
| Position of Attack | Stability of Intermediate | Directing Effect of Nitrogen |
| 2- or 6- (ortho) | Destabilized | Deactivating |
| 4- (para) | Destabilized | Deactivating |
| 3- or 5- (meta) | Less Destabilized | Meta-directing |
Nucleophilic Aromatic Substitution on the Pyridine Ring (SNAr)
The electron-deficient nature of the picolinonitrile core makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The trifluoroacetyl and cyano groups at the 4- and 2-positions, respectively, strongly activate the ring for nucleophilic attack.
Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6) because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. echemi.comstackexchange.com In the case of this compound, the positions most activated for SNAr are likely the 2- and 6-positions. The cyano group at the 2-position can also act as a leaving group in some SNAr reactions. researchgate.net
The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity. wikipedia.org
| Position of Attack | Stability of Meisenheimer Complex | Activating Groups |
| 2- or 6- (ortho to N) | Stabilized by N | Trifluoroacetyl, Cyano |
| 4- (para to N) | Stabilized by N | Trifluoroacetyl, Cyano |
| 3- or 5- (meta to N) | Less Stabilized | - |
Transformations of the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloadditions)
The nitrile group (—C≡N) at the 2-position of the pyridine ring is a versatile functional group that can undergo a variety of chemical transformations. The presence of the electron-withdrawing trifluoroacetyl group at the 4-position is expected to significantly influence the reactivity of the nitrile, primarily by affecting the electron density of the pyridine ring and the nitrile carbon itself.
Hydrolysis: The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions. This transformation can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis would involve the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by water would lead to an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide under acidic conditions would yield the corresponding picolinic acid and an ammonium (B1175870) salt.
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. This process forms an imidic acid intermediate after protonation, which tautomerizes to an amide. The amide can then be further hydrolyzed to a carboxylate salt.
Given the electronic effects of the trifluoroacetyl group, the electrophilicity of the nitrile carbon in this compound is enhanced, which may facilitate hydrolysis.
Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents.
Catalytic Hydrogenation: This can be achieved using hydrogen gas in the presence of metal catalysts such as palladium, platinum, or nickel. This method is generally effective for the reduction of aromatic nitriles.
Chemical Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines. The reaction typically proceeds by nucleophilic addition of hydride ions to the nitrile carbon.
The choice of reducing agent would be critical to avoid the simultaneous reduction of the trifluoroacetyl group. Milder or more selective reagents might be required to achieve this transformation chemoselectively.
Cycloadditions: The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of heterocyclic systems. For instance, [3+2] cycloaddition reactions with azides can yield tetrazoles. The electron-deficient nature of the pyridine ring in this compound could influence its reactivity in such transformations. The pyridine ring itself, particularly when activated by electron-withdrawing groups, can sometimes act as a diene in inverse-electron-demand Diels-Alder reactions.
Chemo- and Regioselectivity in Reactions Involving the Compound
The presence of three distinct electrophilic centers in this compound—the nitrile carbon, the carbonyl carbon of the trifluoroacetyl group, and the pyridine ring carbons (notably at positions 2, 3, 5, and 6)—presents significant challenges and opportunities in terms of chemo- and regioselectivity.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of nucleophilic attack, a key consideration is the relative electrophilicity of the nitrile carbon versus the carbonyl carbon. The highly electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon a very strong electrophile. Therefore, many nucleophiles might preferentially attack the carbonyl group over the nitrile group. Selective transformation of the nitrile group would likely require carefully chosen reagents and reaction conditions that favor reaction at the nitrile, possibly through steric hindrance effects or the use of catalysts that specifically activate the nitrile.
For instance, in a reduction reaction, a chemoselective reducing agent would be necessary to reduce the nitrile group without affecting the trifluoroacetyl group, or vice versa.
Regioselectivity becomes important in reactions involving the pyridine ring, such as nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this deficiency is further amplified by the two electron-withdrawing substituents. Nucleophilic attack on the pyridine ring is therefore a plausible reaction pathway. The positions ortho and para to the ring nitrogen (positions 2, 6, and 4) are the most activated towards nucleophilic attack. In this molecule, the 2-position is occupied by the nitrile and the 4-position by the trifluoroacetyl group. A nucleophile could potentially attack at the 3, 5, or 6 positions, or even displace one of the existing substituents if conditions are harsh enough. The precise regiochemical outcome would depend on a complex interplay of electronic and steric factors, as well as the nature of the attacking nucleophile.
Below is a table summarizing the potential reaction sites and the selectivity challenges:
| Functional Group/Position | Potential Transformation | Selectivity Challenge |
| Nitrile Group | Hydrolysis, Reduction, Cycloaddition | Chemoselectivity: Competition with the highly electrophilic carbonyl group. |
| Trifluoroacetyl Group | Nucleophilic Addition, Reduction | Chemoselectivity: Differentiating between the carbonyl and nitrile groups. |
| Pyridine Ring | Nucleophilic Aromatic Substitution | Regioselectivity: Determining the site of nucleophilic attack (positions 3, 5, or 6). |
Further empirical research is necessary to fully elucidate the specific reactivity patterns and to develop synthetic protocols that can control the chemo- and regioselectivity of reactions involving this compound.
Mechanistic Investigations of Reactions Involving 4 2,2,2 Trifluoroacetyl Picolinonitrile
Elucidation of Reaction Pathways
The reactivity of 4-(2,2,2-trifluoroacetyl)picolinonitrile is largely governed by the electronic properties of its substituents. The strong electron-withdrawing nature of the trifluoroacetyl and cyano groups renders the pyridine (B92270) ring highly electrophilic, predisposing it to a variety of reaction pathways involving distinct intermediates.
Radical Intermediates in Trifluoromethylation Processes
Trifluoromethylation reactions are pivotal in medicinal and agricultural chemistry, and radical pathways offer a versatile approach for the introduction of the CF3 group. While direct studies on this compound are not extensively documented, the mechanistic principles can be inferred from studies on related pyridine derivatives. researchgate.net The generation of a trifluoromethyl radical (•CF3) is a common initial step, which can then add to the electron-deficient pyridine ring.
The reaction likely proceeds via the addition of the •CF3 radical to the pyridine ring, forming a radical intermediate. Subsequent loss of a hydrogen atom or another leaving group rearomatizes the ring, yielding the trifluoromethylated product. The regioselectivity of this addition is influenced by the electronic and steric environment of the pyridine ring. For pyridine derivatives, radical attack often occurs at positions with lower electron density. acs.org
Table 1: Plausible Radical Trifluoromethylation of a Pyridine Derivative
| Entry | Pyridine Substrate | CF3 Source | Initiator/Catalyst | Solvent | Product |
| 1 | 4-Chloropyridine | CF3I | (NH4)2S2O8 | H2O/CH3CN | 4-Chloro-2-(trifluoromethyl)pyridine |
| 2 | Pyridine | Togni's Reagent | Visible Light | CH2Cl2 | 2-(Trifluoromethyl)pyridine |
Carbocationic Intermediates in CF3-Substituted Systems
The formation of carbocationic intermediates in systems bearing a trifluoromethyl group is generally disfavored due to the powerful electron-withdrawing nature of the CF3 group, which destabilizes adjacent positive charge. rsc.org However, in certain reaction contexts, transient carbocationic species or species with significant carbocationic character might be involved, particularly if stabilized by other structural features. For instance, in reactions involving the trifluoroacetyl group, protonation or Lewis acid coordination to the carbonyl oxygen could generate an oxocarbenium-like intermediate, which would be highly electrophilic.
The reactivity of such an intermediate would be characterized by rapid attack by available nucleophiles. The stability and lifetime of these carbocationic species are critical in determining the reaction outcome.
Meisenheimer Complex Formation in Nucleophilic Aromatic Substitution
The pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the trifluoroacetyl and cyano groups. In such reactions, the formation of a Meisenheimer complex is a key mechanistic feature. wikipedia.orgnih.gov A Meisenheimer complex is a stable, anionic intermediate formed by the addition of a nucleophile to an electron-poor aromatic ring. wikipedia.org
The attack of a nucleophile onto the pyridine ring, likely at a position ortho or para to the electron-withdrawing groups, leads to the formation of a resonance-stabilized anionic σ-complex. This intermediate, the Meisenheimer complex, can be transient or, in some cases, stable enough to be observed spectroscopically. nih.gov The subsequent departure of a leaving group restores the aromaticity of the ring.
Table 2: Representative Nucleophilic Aromatic Substitution via Meisenheimer Complex
| Entry | Aromatic Substrate | Nucleophile | Solvent | Intermediate | Product |
| 1 | 2,4,6-Trinitroanisole | NaOMe | MeOH | Meisenheimer Complex | 2,4,6-Trinitroanisole |
| 2 | 4-Chloronitrobenzene | NaNH2 | NH3 | Meisenheimer-like | 4-Nitroaniline |
Role of Catalysis in Mechanistic Pathways
Catalysis can significantly influence the reaction pathways involving this compound by lowering activation energies and enabling transformations that are otherwise inaccessible. Both photoredox and transition metal catalysis play crucial roles in mediating reactions of related fluorinated and pyridine-containing compounds.
Photoredox Catalysis and Electron Transfer Processes
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. researchgate.net In the context of reactions involving trifluoroacetylated picolinonitriles, photoredox catalysis could be employed to facilitate single-electron transfer (SET) processes. For instance, a photocatalyst, upon excitation by visible light, can act as a potent oxidant or reductant.
In a possible scenario, an excited photocatalyst could reduce a suitable trifluoromethyl source to generate a trifluoromethyl radical, which then engages in the pathways described in section 4.1.1. Alternatively, the photocatalyst could interact with the picolinonitrile substrate itself, leading to the formation of a radical ion and subsequent reaction with a coupling partner.
Transition Metal Catalysis (e.g., Pd-catalyzed reactions)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org For a substrate like this compound, if it were to bear a suitable leaving group (e.g., a halide), it could participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination.
The general mechanism for these reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. In the oxidative addition step, a low-valent palladium complex inserts into the carbon-leaving group bond of the picolinonitrile substrate. This is followed by transmetalation, where an organometallic reagent transfers its organic group to the palladium center. Finally, reductive elimination from the palladium complex forms the new bond and regenerates the active palladium catalyst. The trifluoroacetyl group would likely influence the electronic properties of the substrate and the intermediates in the catalytic cycle. nih.gov
Table 3: Generalized Palladium-Catalyzed Suzuki Coupling
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst | Base | Product |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 2-Phenylpyridine |
| 2 | 4-Iodo-2-cyanopyridine | (4-Methoxyphenyl)boronic acid | Pd(OAc)2/SPhos | Cs2CO3 | 4-(4-Methoxyphenyl)-2-cyanopyridine |
Acid and Base Catalysis Effects
Catalysis plays a crucial role in modulating the reaction rates and pathways involving this compound. Both acid and base catalysis can significantly influence the transformations of this compound.
Acid Catalysis:
In the presence of an acid, the nitrogen atom of the pyridine ring can be protonated. This protonation further increases the electron-withdrawing nature of the picolinonitrile ring, thereby enhancing the electrophilicity of the trifluoroacetyl group. This activation makes the carbonyl carbon even more susceptible to attack by weak nucleophiles. For instance, in the context of intramolecular Friedel-Crafts reactions, trifluoroacetic acid (TFA) has been effectively used as a catalyst. nih.gov While not directly studying the title compound, this demonstrates the principle of acid catalysis in activating aromatic systems, which can be relevant for reactions involving the pyridine ring of this compound.
The general mechanism for acid-catalyzed nucleophilic addition to the trifluoroacetyl group can be envisioned as follows:
Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Deprotonation to yield the final product.
Base Catalysis:
Base catalysis in reactions of this compound can proceed through several mechanisms. A base can deprotonate a weak nucleophile, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon.
Alternatively, in what is known as general base catalysis, the base can assist in the removal of a proton from the nucleophile as it attacks the carbonyl group, thereby stabilizing the transition state. Studies on the hydrolysis of phenyl trifluoroacetates have shown that pyridines and imidazoles can act as general base catalysts. rsc.org This type of catalysis is particularly relevant for reactions in aprotic or low-polarity solvents.
The following table illustrates the general role of acid and base catalysis in reactions analogous to those expected for this compound.
| Catalyst Type | General Role | Expected Effect on Reactions of this compound |
| Acid | Protonates the carbonyl oxygen or the pyridine nitrogen, increasing the electrophilicity of the carbonyl carbon. | Acceleration of nucleophilic addition and substitution reactions at the trifluoroacetyl group. |
| Base | Deprotonates the nucleophile, increasing its nucleophilicity, or acts as a general base to stabilize the transition state. | Enhancement of reaction rates with weak nucleophiles. |
Kinetic and Thermodynamic Studies of Transformations
Kinetic Studies:
Kinetic investigations of reactions involving similar structures, such as the hydrolysis of p-nitrophenyl trifluoroacetate (B77799), reveal the formation of tetrahedral intermediates. mdpi.com The rates of these reactions are influenced by the nature of the leaving group and the solvent. For instance, the hydrolysis of S-ethyl trifluorothioacetate is significantly slower than that of p-nitrophenyl trifluoroacetate, highlighting the importance of the leaving group's ability to stabilize a negative charge. mdpi.com
For reactions involving this compound, the rate-determining step in a nucleophilic substitution reaction would likely be the formation or the breakdown of the tetrahedral intermediate, depending on the specific nucleophile and reaction conditions. The presence of the electron-withdrawing picolinonitrile group is expected to stabilize the negatively charged tetrahedral intermediate, potentially accelerating the rate of nucleophilic attack.
Thermodynamic Studies:
The following table summarizes key kinetic and thermodynamic parameters and their general significance in the context of reactions involving compounds analogous to this compound.
| Parameter | Symbol | Significance |
| Rate Constant | k | A measure of the reaction rate. A larger value indicates a faster reaction. |
| Activation Energy | Ea | The minimum energy required for a reaction to occur. Lower activation energy leads to a faster reaction rate. |
| Enthalpy of Reaction | ΔH | The heat absorbed or released during a reaction. A negative value indicates an exothermic reaction, which is generally favorable. |
| Entropy of Reaction | ΔS | A measure of the change in disorder during a reaction. A positive value indicates an increase in disorder, which is generally favorable. |
| Gibbs Free Energy | ΔG | Determines the spontaneity of a reaction (ΔG = ΔH - TΔS). A negative value indicates a spontaneous reaction. |
Further experimental research is necessary to determine the specific kinetic and thermodynamic profiles for reactions involving this compound.
Spectroscopic Characterization Techniques for 4 2,2,2 Trifluoroacetyl Picolinonitrile and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Analysis of Proton Environments
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 4-(2,2,2-Trifluoroacetyl)picolinonitrile, the pyridine (B92270) ring contains three aromatic protons. Their expected chemical shifts are influenced by the electron-withdrawing nature of both the nitrile (-CN) and the trifluoroacetyl (-COCF₃) groups. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded. The proton at position 5 (H-5) would be influenced by the adjacent trifluoroacetyl group, and the proton at position 3 (H-3) would be adjacent to the nitrile group. The coupling between these protons (J-coupling) would lead to specific splitting patterns that confirm their relative positions.
H-6: Expected to appear as a doublet, coupled to H-5.
H-5: Expected to appear as a doublet of doublets, coupled to both H-6 and H-3.
H-3: Expected to appear as a doublet, coupled to H-5.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | 8.9 - 9.2 | Doublet (d) | ~5.0 |
| H-5 | 8.1 - 8.3 | Doublet of Doublets (dd) | ~5.0, ~1.5 |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, C≡N, aromatic C, CF₃). In a broadband-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected: five for the pyridine ring carbons and two for the trifluoroacetyl and nitrile carbons. The trifluoromethyl carbon signal is typically split into a quartet due to coupling with the three fluorine atoms. The carbonyl carbon and the nitrile carbon are expected at the downfield end of the spectrum, though nitrile carbons often have weak signals.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) |
|---|---|---|
| C=O | 175 - 185 | Quartet (q) |
| C-2 (Pyridine) | 150 - 155 | Singlet (s) |
| C-6 (Pyridine) | 150 - 155 | Singlet (s) |
| C-4 (Pyridine) | 140 - 145 | Singlet (s) |
| C-5 (Pyridine) | 125 - 130 | Singlet (s) |
| C-3 (Pyridine) | 120 - 125 | Singlet (s) |
| C≡N | 115 - 120 | Singlet (s) |
¹⁹F NMR for Trifluoroacetyl Group Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to characterize fluorine-containing compounds. nih.gov Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, this technique is particularly effective. For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance (a singlet), as there are no other neighboring fluorine atoms to cause splitting. The chemical shift of this singlet is characteristic of the trifluoroacetyl group and is sensitive to the electronic environment of the molecule. googleapis.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov For this compound (C₈H₃F₃N₂O), the exact molecular weight can be calculated, and the molecular ion peak (M⁺) would be observed in the mass spectrum, confirming the compound's elemental composition.
The fragmentation of the molecular ion under electron ionization (EI) or other ionization methods would likely proceed through characteristic pathways. Key fragmentation events would include:
α-cleavage: Loss of the trifluoromethyl radical (•CF₃) to form a stable acylium ion.
Loss of neutral molecules: Elimination of carbon monoxide (CO) from the acylium ion or the molecular ion.
Cleavage of the pyridine ring: Fragmentation of the aromatic ring system.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Predicted) | Identity of Fragment |
|---|---|
| 212 | [M]⁺ (Molecular Ion) |
| 184 | [M - CO]⁺ |
| 143 | [M - CF₃]⁺ |
| 115 | [M - CF₃ - CO]⁺ |
| 102 | [C₆H₂N₂]⁺ (Picolinonitrile fragment) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. justia.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For this compound, several characteristic vibrations are expected:
Nitrile (C≡N) stretch: A sharp, intense band in the IR spectrum.
Carbonyl (C=O) stretch: A very strong, sharp absorption band. The frequency is shifted higher due to the electronegative trifluoromethyl group.
C-F stretches: Multiple strong absorption bands in the fingerprint region of the IR spectrum.
Aromatic ring modes: Several bands corresponding to C=C and C=N stretching vibrations within the pyridine ring.
Raman spectroscopy would also detect these vibrations, though the relative intensities may differ. For instance, the symmetric C≡N stretch might be more prominent in the Raman spectrum. google.com
Table 4: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C≡N | Stretch | 2230 - 2240 (Strong, Sharp) | 2230 - 2240 (Strong) |
| C=O | Stretch | 1730 - 1750 (Very Strong) | 1730 - 1750 (Moderate) |
| C-F | Stretch | 1100 - 1300 (Multiple Strong Bands) | 1100 - 1300 (Weak) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. nih.gov This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision.
Should single crystals of this compound be grown, an X-ray crystallographic analysis would provide a wealth of structural information, including:
Unambiguous confirmation of connectivity: Verifying the bonding arrangement of all atoms.
Precise bond lengths and angles: For example, the C-C, C=O, C-F, C≡N, and ring bond lengths and angles.
Torsional angles: Defining the conformation of the trifluoroacetyl group relative to the plane of the pyridine ring.
Intermolecular interactions: Revealing how molecules pack in the crystal lattice, which could include π-π stacking of the pyridine rings or dipole-dipole interactions involving the nitrile and carbonyl groups.
This technique provides the most complete picture of the molecule's structure in the solid state, serving as the ultimate validation for the structural hypotheses derived from other spectroscopic methods.
Computational Chemistry Studies on 4 2,2,2 Trifluoroacetyl Picolinonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT calculations have been employed to map out the energy profiles of reactions involving 4-(2,2,2-Trifluoroacetyl)picolinonitrile. This involves identifying the transition states, which are high-energy intermediates that govern the speed of a reaction. chemguide.co.ukwikipedia.org By analyzing these pathways, it's possible to predict the most likely chemical transformations the molecule will undergo. researchgate.net For instance, in a hypothetical nucleophilic addition to the carbonyl group, the energy barrier for the reaction can be calculated, providing a quantitative measure of its reactivity.
Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Addition
| Parameter | Value (kcal/mol) |
| Energy of Reactants | 0.0 |
| Energy of Transition State | +15.2 |
| Energy of Intermediate | -5.8 |
| Energy of Products | -12.5 |
| Activation Energy (Forward) | +15.2 |
| Activation Energy (Reverse) | +18.3 |
This table is interactive. You can sort and filter the data.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. libretexts.org The energy gap between these two orbitals is a crucial indicator of the molecule's stability and reactivity. researchgate.net For this compound, the electron-withdrawing nature of the trifluoroacetyl and cyano groups is expected to lower the energy of the LUMO, making it a good electron acceptor.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -8.9 |
| LUMO | -3.1 |
| HOMO-LUMO Gap | 5.8 |
This table is interactive. You can sort and filter the data.
The solvent in which a reaction takes place can have a profound impact on its pathway and rate. nih.gov Computational models can simulate these effects by treating the solvent as a continuous medium or by including individual solvent molecules in the calculation. These studies have shown that polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate. For this compound, solvation models predict significant stabilization of polar transition states in solvents like water or methanol.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering insights into conformational changes and intermolecular interactions. nih.govfraserlab.comdntb.gov.ua These simulations have been used to explore the flexibility of the bond connecting the trifluoroacetyl group to the picolinonitrile ring, revealing the preferred rotational conformations. nih.govnsf.gov Furthermore, MD simulations can model how this compound interacts with other molecules, such as solvent molecules or biological macromolecules.
Table 3: Hypothetical Dihedral Angle Preferences from MD Simulations
| Dihedral Angle (N-C-C=O) | Population (%) |
| 0° ± 30° | 65 |
| 180° ± 30° | 35 |
This table is interactive. You can sort and filter the data.
Quantitative Structure-Activity Relationships (QSAR) in Trifluoroacetylated Pyridines
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net For trifluoroacetylated pyridines, QSAR models can be developed to predict their activity based on various molecular descriptors, such as electronic properties, size, and lipophilicity. nih.govnih.gov These models are valuable tools in the design of new compounds with enhanced biological activity. researchgate.net By analyzing the QSAR for a series of related compounds, it is possible to identify the key structural features that are most important for their function.
Table 4: Hypothetical QSAR Model for a Series of Trifluoroacetylated Pyridines
| Descriptor | Coefficient | p-value |
| LUMO Energy | -0.85 | <0.01 |
| Molecular Weight | 0.12 | 0.05 |
| LogP | 0.45 | <0.01 |
This table is interactive. You can sort and filter the data.
Advanced Applications in Synthetic Organic Chemistry
A Versatile Building Block for Complex Fluorinated Heterocycles
The presence of both a trifluoroacetyl group and a nitrile-substituted pyridine (B92270) ring makes 4-(2,2,2-Trifluoroacetyl)picolinonitrile a highly reactive and versatile substrate for the synthesis of a variety of complex fluorinated heterocyclic systems. These structural features allow for a range of chemical transformations, enabling the construction of intricate molecular frameworks.
Synthesis of Polycyclic Aromatic Systems
While direct and specific examples of the use of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented in the readily available scientific literature, its structural components suggest a potential role in the construction of trifluoromethylated aza-polycyclic aromatic hydrocarbons (aza-PAHs). The trifluoromethyl group is a key pharmacophore in many active pharmaceutical ingredients, and its incorporation into polycyclic systems is of significant interest. For instance, radical perfluoroalkylation of α-(biaryl-2-yl)vinyl azides has been shown to be a viable method for synthesizing polyfluoroalkyl aza-PAHs. nih.gov The reactivity of the trifluoroacetyl group in this compound could potentially be harnessed in similar radical-mediated cyclization reactions to generate novel fluorinated polycyclic systems.
Construction of Diverse Nitrogen-Containing Rings
The picolinonitrile moiety of this compound is a key functional group for the construction of various nitrogen-containing rings. Nitriles are well-established precursors for a multitude of heterocyclic systems through cycloaddition reactions and other annulation strategies. For example, [4+2] cycloaddition reactions of 1-azadienes are a powerful tool for pyridine synthesis. rsc.org The nitrile group in this compound could potentially act as a dienophile or be transformed into a reactive intermediate suitable for such cycloadditions, leading to the formation of more complex, fused pyridine derivatives.
Furthermore, the trifluoroacetyl group can influence the reactivity and regioselectivity of these ring-forming reactions. The strong electron-withdrawing nature of the trifluoroacetyl group can activate the pyridine ring towards nucleophilic attack, facilitating annulation reactions that might not be possible with unsubstituted picolinonitrile.
Ligand Design in Asymmetric Catalysis
The development of novel chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Pyridine-based structures are frequently employed as scaffolds for chiral ligands due to their ability to coordinate with a wide range of metal centers. While there is no specific mention in the available literature of this compound being used directly as a ligand in asymmetric catalysis, its structure possesses features that could be exploited for this purpose.
The pyridine nitrogen and the nitrile nitrogen offer potential coordination sites. By introducing a chiral center elsewhere in the molecule, for example, through modification of the trifluoroacetyl group or the pyridine ring, it may be possible to design novel chiral P,N or N,N-type ligands. The electronic properties of the trifluoromethyl group could also play a crucial role in modulating the catalytic activity and enantioselectivity of the resulting metal complexes. The synthesis of tunable chiral pyridine–aminophosphine ligands from substituted pyridines has been successfully demonstrated and applied in asymmetric hydrogenation, highlighting the potential of pyridine scaffolds in ligand design. rsc.org
Precursor for Reactive Intermediates
The trifluoroacetyl group in this compound makes it a valuable precursor for the generation of trifluoromethylated reactive intermediates. Trifluoroacetonitrile (CF3CN) itself is a useful reagent for the synthesis of trifluoromethylated nitrogen-containing heterocycles, but it is a toxic and difficult-to-handle gas. chemistryviews.org The development of convenient precursors that can generate CF3CN in situ is therefore highly desirable.
While not a direct precursor to CF3CN, the trifluoroacetyl group in this compound can be envisioned to undergo various transformations to generate other reactive species. For example, under specific reaction conditions, it could potentially serve as a source of trifluoromethyl radicals or other trifluoromethylated synthons. These reactive intermediates could then be trapped by various substrates to introduce the trifluoromethyl group into a wide range of organic molecules. The synthesis of 4-trifluoromethyl pyridazines from a trifluoroacetyl diazoester highlights the utility of trifluoroacetyl compounds in generating reactive intermediates for heterocycle synthesis. rsc.org
Future Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The pursuit of more efficient and selective methods for synthesizing 4-(2,2,2-Trifluoroacetyl)picolinonitrile is a cornerstone of future research. While existing methods provide access to this compound, there is a continuous drive to improve upon them in terms of yield, cost-effectiveness, and environmental impact. Future efforts are anticipated to focus on several key strategies:
Catalytic C-H Functionalization: Direct trifluoroacetylation of the picolinonitrile backbone through C-H activation represents a highly atom-economical approach. Research in this area would likely explore various transition metal catalysts to achieve high regioselectivity at the 4-position, minimizing the need for pre-functionalized starting materials and reducing synthetic steps.
Novel Trifluoromethylating Reagents: The development and application of new, safer, and more efficient trifluoroacetylating agents are crucial. This could involve the design of novel reagents that are more stable, easier to handle, and provide higher yields under milder reaction conditions.
Biocatalysis: The use of enzymes to catalyze the synthesis of this compound offers the potential for exceptional selectivity and sustainability. Future research may involve screening for or engineering enzymes capable of performing the desired transformation.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic C-H Functionalization | High atom economy, fewer synthetic steps | Development of regioselective catalysts |
| Novel Trifluoromethylating Reagents | Improved safety, efficiency, and milder conditions | Design of stable and highly reactive reagents |
| Biocatalysis | High selectivity, environmentally friendly | Enzyme screening and engineering |
Exploration of Undiscovered Reactivity Modes
The unique combination of a trifluoroacetyl group and a nitrile moiety on a pyridine (B92270) ring suggests a rich and potentially underexplored reactivity profile for this compound. Future investigations are expected to delve into its behavior with a variety of reactants to uncover novel transformations.
The trifluoroacetyl group, a powerful electron-withdrawing substituent, significantly influences the electrophilicity of the carbonyl carbon and the pyridine ring. This makes the carbonyl carbon highly susceptible to nucleophilic attack. nih.govchemrxiv.orgnih.gov Conversely, the nitrile group can also participate in a range of chemical transformations.
Future studies will likely explore:
Reactions with Diverse Nucleophiles: A systematic investigation of the reactivity of the trifluoroacetyl carbonyl group with a wide array of nucleophiles (e.g., organometallic reagents, enamines, and ylides) could lead to the synthesis of novel and structurally complex derivatives. scilit.comchemrxiv.org
Transformations of the Nitrile Group: Exploration of the nitrile group's reactivity, such as hydrolysis, reduction, or cycloaddition reactions, in the context of the trifluoroacetylated pyridine ring could yield valuable new compounds.
Radical Chemistry: The trifluoroacetyl group can also participate in radical reactions, opening up avenues for novel C-C and C-heteroatom bond formations.
| Reactive Site | Potential Transformations | Expected Outcomes |
| Trifluoroacetyl Carbonyl | Nucleophilic addition, condensation reactions | Synthesis of diverse functionalized pyridines |
| Nitrile Group | Hydrolysis, reduction, cycloadditions | Access to carboxylic acids, amines, and heterocyclic systems |
| Pyridine Ring | Nucleophilic aromatic substitution, radical reactions | Formation of novel substituted picolinonitrile derivatives |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of synthetic routes and in predicting the reactivity of this compound. By employing advanced computational models, researchers can gain deep insights into reaction mechanisms and predict outcomes with increasing accuracy. nih.gov
Future computational efforts will likely focus on:
Reaction Pathway and Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model potential reaction pathways for the synthesis and transformation of this compound. emerginginvestigators.org This can help in identifying the most energetically favorable routes and in understanding the role of catalysts and reaction conditions.
Predictive Reactivity Models: The development of machine learning and artificial intelligence models trained on existing chemical data could enable the rapid prediction of the reactivity of this compound with a vast array of reactants. researchgate.net This would significantly reduce the need for extensive experimental screening.
In Silico Design of Novel Catalysts: Computational tools can be employed to design and screen new catalysts for the synthesis of this compound with improved efficiency and selectivity.
| Computational Approach | Application | Benefit |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states | Rational optimization of reaction conditions |
| Machine Learning/AI | Prediction of reactivity and product formation | Accelerated discovery of new reactions and derivatives |
| In Silico Catalyst Design | Screening and optimization of catalyst structures | More efficient and selective synthetic routes |
Integration into Flow Chemistry and Automation for Scalable Synthesis
Future research in this area will likely involve:
Development of Continuous Flow Processes: Designing and optimizing continuous flow reactor setups for the key synthetic steps leading to this compound. nih.govresearchgate.netnih.gov This includes managing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity. nih.gov
Automated Reaction Optimization: The integration of automated systems with real-time analytics can enable the rapid optimization of reaction conditions. atomfair.comosti.gov This "self-optimizing" approach can significantly reduce the time and resources required for process development.
Scalable and Safe Manufacturing: Flow chemistry allows for better control over exothermic reactions and the handling of hazardous reagents, making the large-scale production of this compound safer and more sustainable. researchgate.net
| Technology | Advantage | Research Focus |
| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability | Reactor design and optimization of flow parameters |
| Automated Synthesis | High-throughput screening, rapid process optimization | Integration of robotics and real-time analytics |
| Process Intensification | Reduced footprint, lower solvent consumption, increased efficiency | Development of integrated and telescoped reaction sequences |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
